(R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester

Chiral purity Stereochemistry Enantiomeric excess

Securing enantiopure (R)-configured Boc-amino alcohol scaffolds often forces teams to accept racemic mixtures or face long lead times. (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester (CAS 146398-08-5) eliminates stereochemical uncertainty with defined (4R) configuration mapping directly onto D-amino acid pharmacophore requirements. • Enantiopure chiral building block for renin inhibitor core fragments & JAK1-selective inhibitor SAR • Three orthogonal protecting groups enable sequential Boc-SPPS elongation without cross-reactivity • Sourced with full Certificates of Analysis including enantiomeric excess by chiral HPLC

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
Cat. No. B8186177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester
Molecular FormulaC11H21NO5
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OC)CO
InChIInChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)
InChIKeySRVJJSKMYILGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Boc-amino-5-hydroxy-pentanoic Acid Methyl Ester Overview


(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester (CAS 146398-08-5) is an enantiopure, doubly protected amino alcohol derivative featuring a tert-butoxycarbonyl (Boc) amine, a primary hydroxyl group, and a methyl ester. It serves as a chiral building block for the synthesis of 5-substituted amino-4-hydroxy-pentanoic acid derivatives, a privileged scaffold in renin inhibitor design [1], and is listed as a key intermediate in patents covering JAK1 selective inhibitors and cereblon ligand bifunctional compounds .

Why Generic Substitution Fails


Substituting the (R)-enantiomer with its (S)-counterpart, the racemate, or the N-methylated analog introduces stereochemical and physicochemical alterations that can compromise downstream coupling efficiency, chiral integrity, and biological target engagement. The Boc-amino alcohol scaffold is a core motif in renin inhibitor pharmacophores, where the absolute configuration at C-4 directly dictates the spatial orientation of the hydroxyl and protected amino groups in the enzyme active site [1]. Even minor changes in hydrogen-bond donor/acceptor count, LogP, or steric bulk—such as those introduced by N-methylation—can alter reactivity and solubility profiles, undermining the reproducibility of multi-step synthetic sequences [2].

Quantitative Differentiation Evidence


Stereochemical Configuration Comparison

The target compound is the single (R)-enantiomer (CAS 146398-08-5, InChI Key SRVJJSKMYILGAM-MRVPVSSYSA-N), whereas the racemic mixture (CAS 101562-21-4) and the (S)-enantiomer (CAS 126587-35-7) differ in their stereochemical identity. The (R)-enantiomer is commercially available with a purity of 97.0% from J&W PharmLab , compared to 97.0% for the racemic form from the same supplier and 97.0% for the (S)-enantiomer . While the chemical purity is equivalent across the three forms, only the (R)-enantiomer provides the defined (4R) stereochemistry required for enantioselective synthesis of D-amino acid-containing peptidomimetics, as documented in renin inhibitor patent families where the 4-hydroxy-5-amino pentanoic acid core requires strict stereochemical control for biological activity [1].

Chiral purity Stereochemistry Enantiomeric excess

Lipophilicity and Hydrogen Bonding

The (R)-Boc-amino compound exhibits a calculated LogP of 0.39–0.83 and possesses two hydrogen-bond donors (NH, OH) . In contrast, the N-methylated (S)-analog (CAS 130205-54-8) has a higher molecular weight (261.32 vs. 247.29 g/mol), a density of 1.094 g/cm³, and only one hydrogen-bond donor (OH), with the Boc-amine nitrogen being tertiary . The reduction in HBD count from 2 to 1 alters solubility and may affect solid-phase peptide coupling efficiency, as hydrogen-bond donor capacity is critical for reagent compatibility in Boc-SPPS protocols [1].

LogP Hydrogen bonding Drug-likeness

Boiling Point and Thermal Stability

The (S)-enantiomer (CAS 126587-35-7) has a reported boiling point of 374.918°C at 760 mmHg and a flash point of 180.544°C . The (R)-enantiomer has no experimentally reported boiling point in public databases, with major supplier datasheets listing this property as 'N/A' . This absence of thermal data for the (R)-enantiomer may reflect its lower commercial demand historically, which is now changing with increased interest in D-amino acid-derived therapeutics. The defined boiling point of the (S)-enantiomer provides a benchmark for distillation-based purification, a parameter not yet established for the (R)-form.

Boiling point Thermal stability Purification

Orthogonal Protection Strategy

The methyl ester of (R)-4-Boc-amino-5-hydroxypentanoic acid (MW 247.29) provides orthogonal protection relative to the free carboxylic acid form (CAS 105464-42-4, MW 233.26) [1]. The methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) without disturbing the Boc group or the primary alcohol, enabling sequential deprotection strategies. The free acid form, by contrast, requires initial esterification before use in peptide coupling to avoid premature activation. This orthogonal protection is essential for the convergent synthesis of renin inhibitors containing the 5-amino-4-hydroxy-pentanoic acid core, where the ester must remain intact during amine deprotection and hydroxyl functionalization steps [2].

Protecting group orthogonality Methyl ester Peptide coupling

High-Impact Application Scenarios


Stereospecific Renin Inhibitor Synthesis

The (4R) stereochemistry of this compound maps directly onto the D-amino acid configuration required for non-natural peptidomimetic renin inhibitors. In the convergent synthesis route described in EP0264106B1, optically active amino alcohol derivatives serve as the core 5-amino-4-hydroxy-pentanoic acid fragment. Using the (R)-enantiomer ensures the final inhibitor adopts the correct spatial orientation for renin active-site binding, avoiding the 50% loss of active material that would result from racemic starting material [1].

Orthogonal Protection for SPPS

The combination of Boc (amine), methyl ester (carboxyl), and free hydroxyl (alcohol) provides three mutually orthogonal functional groups. This enables sequential deprotection and selective chain elongation in Boc-SPPS protocols, particularly for incorporating β-hydroxy-γ-amino acid motifs into peptide backbones. The methyl ester remains stable under acidic Boc-deprotection conditions (TFA/DCM) and can be selectively cleaved under basic conditions without affecting the Boc group or the hydroxyl, as demonstrated in N-Boc-β3-amino acid methyl ester synthesis methodologies [2].

Chiral Pool: JAK1 Inhibitors and Cereblon Ligands

Patent families WO-2019199816-A1 (cereblon ligands and bifunctional compounds) and US-2019256523-A1 (JAK1 selective inhibitors) list methyl (S)-4-(Boc-amino)-5-hydroxypentanoate as a synthetic intermediate. The (R)-enantiomer enables the parallel exploration of D-configuration analogs in these therapeutic programs. Given that JAK1 selectivity exceeding 1000-fold over other JAK family members has been demonstrated for compounds derived from this scaffold class, access to both enantiomers is critical for comprehensive structure-activity relationship (SAR) studies .

Process Scale-Up with Thermal Characterization

For kilo-scale manufacturing, thermal stability parameters (boiling point, flash point) are required for safety assessments and purification protocol design. While the (S)-enantiomer has a defined boiling point of 374.9°C, the (R)-enantiomer currently lacks publicly reported thermal data. Procuring the (R)-enantiomer from suppliers who provide comprehensive certificates of analysis—including boiling point, flash point, and enantiomeric excess by chiral HPLC—addresses this gap and de-risks process scale-up .

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